molecular formula C7H4Br2N2 B1326464 4,7-二溴-1H-吡咯并[3,2-c]吡啶 CAS No. 871819-35-1

4,7-二溴-1H-吡咯并[3,2-c]吡啶

货号: B1326464
CAS 编号: 871819-35-1
分子量: 275.93 g/mol
InChI 键: XNNGGUSSDILPAQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine is a nitrogen-containing heterocyclic compound with the molecular formula C7H4Br2N2. This compound is characterized by the presence of two bromine atoms at the 4 and 7 positions of the pyrrolo[3,2-c]pyridine ring system. It is a solid at room temperature and is used in various chemical and pharmaceutical research applications .

科学研究应用

Antitumor Activity

One of the most notable applications of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine derivatives is their potential as antitumor agents. Recent studies have shown that these compounds can effectively inhibit tumor cell proliferation through various mechanisms.

  • Mechanism of Action : Research indicates that derivatives of this compound act as colchicine-binding site inhibitors on tubulin, leading to disruption in microtubule dynamics and subsequent cell cycle arrest and apoptosis in cancer cells. For instance, a specific derivative exhibited IC50 values ranging from 0.12 to 0.21 μM against HeLa, SGC-7901, and MCF-7 cancer cell lines, demonstrating potent antitumor activity .
  • Case Study : In vitro studies revealed that these compounds significantly inhibited tubulin polymerization and induced G2/M phase cell cycle arrest. Molecular docking studies suggested that the compound interacts with tubulin at specific sites, forming hydrogen bonds that enhance its inhibitory effect .

Antiviral Properties

Another promising application of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine derivatives is their antiviral activity. Certain derivatives have demonstrated low micromolar inhibitory potency against viral enzymes.

  • Research Findings : Compounds derived from this scaffold have been shown to inhibit integrase enzymes in vitro with good selectivity and reduced cytotoxicity compared to standard antiviral agents . The modifications in the chemical structure significantly influence their antiviral potency.

Antidiabetic Effects

Research has also highlighted the potential of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine derivatives in managing diabetes.

  • Mechanism : Studies indicate that these compounds can enhance insulin sensitivity and promote glucose uptake in muscle and fat cells without affecting insulin levels directly. This effect is crucial for developing new antidiabetic medications that minimize side effects associated with traditional therapies .

Analgesic Activity

The analgesic properties of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine derivatives have been explored as well.

  • Findings : In animal models, certain derivatives exhibited significant analgesic effects comparable to morphine while showing lower toxicity. These compounds were tested using established pain models such as the hot plate and writhing tests, indicating their potential as safer alternatives for pain management .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine derivatives and their biological activities is crucial for optimizing their efficacy.

  • Research Insights : Variations in substituents on the pyrrolo[3,2-c]pyridine core significantly affect biological properties such as potency and selectivity against target enzymes or receptors. This information guides future synthesis efforts aimed at enhancing therapeutic profiles .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine typically involves the bromination of 1H-pyrrolo[3,2-c]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

化学反应分析

Types of Reactions

4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[3,2-c]pyridines, while coupling reactions can produce biaryl compounds .

作用机制

The mechanism of action of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine in biological systems involves its interaction with specific molecular targets, such as kinase enzymes. The bromine atoms at the 4 and 7 positions enhance its binding affinity and selectivity towards these targets. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream substrates and disrupting cellular signaling pathways .

相似化合物的比较

Similar Compounds

Uniqueness

4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of bromine atoms, which confer distinct reactivity and biological activity. The bromine atoms enhance its ability to participate in various chemical reactions and improve its binding affinity to biological targets, making it a valuable compound in medicinal chemistry and organic synthesis .

生物活性

4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound notable for its unique structural features, particularly the presence of bromine atoms at the 4 and 7 positions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and its applications in cancer treatment.

Chemical Structure and Properties

The molecular formula of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine is C7H4Br2N2C_7H_4Br_2N_2 with a molar mass of approximately 275.93 g/mol. The bromine substituents enhance the compound's reactivity and binding affinity to biological targets, making it a valuable candidate for drug development.

The biological activity of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine primarily involves its interaction with specific molecular targets such as kinase enzymes. The bromine atoms increase its binding affinity to these targets by fitting into the ATP-binding site, thus inhibiting kinase activity and disrupting cellular signaling pathways associated with cancer progression and other diseases .

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Inhibition of Kinases : The compound has shown promise as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Its derivatives have been evaluated for their ability to inhibit FGFR signaling pathways, crucial in tumor growth and metastasis .
  • Anticancer Properties : In vitro studies indicate that derivatives of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine exhibit significant inhibitory effects on cancer cell proliferation and migration. For instance, certain derivatives have demonstrated IC50 values in the nanomolar range against FGFRs .
  • Analgesic Activity : Related pyrrolo[3,4-c]pyridine derivatives have been tested for analgesic properties. In animal models, these compounds exhibited higher analgesic activity compared to standard drugs like aspirin and morphine .

Case Study 1: FGFR Inhibition

A study focused on the synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives found that specific analogs of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine exhibited potent inhibitory activity against FGFR1–3. For example, compound 4h showed IC50 values of 7 nM for FGFR1 and induced apoptosis in breast cancer cell lines .

Case Study 2: Analgesic Properties

Another research effort synthesized new pyrrolo derivatives that were tested using the "writhing" test in mice. The results indicated that certain compounds derived from this class exhibited significant analgesic effects comparable to morphine while showing lower toxicity profiles .

Comparative Analysis

To better understand the uniqueness of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine compared to similar compounds, a comparative analysis is presented below:

CompoundStructure FeaturesBiological Activity
4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine Bromine substituents enhance reactivityPotent FGFR inhibitor; anticancer activity
1H-Pyrrolo[2,3-b]pyridine Lacks bromine; less reactiveWeaker kinase inhibition
4,7-Dichloro-1H-pyrrolo[3,2-c]pyridine Chlorine instead of bromineDifferent reactivity; lower biological activity
4,7-Difluoro-1H-pyrrolo[3,2-c]pyridine Fluorine substituentsVarying electronic properties; less potent

属性

IUPAC Name

4,7-dibromo-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-3-11-7(9)4-1-2-10-6(4)5/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNGGUSSDILPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646784
Record name 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871819-35-1
Record name 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-dibromo-1H-pyrrolo[3,2-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Vinyl magnesium bromide (44 ml, 1M in THF) was added to dry THF (40 ml) and the solution was cooled to 0° C. under an atmosphere of nitrogen. A solution of 2,5-dibromo-4-nitropyridine (prepared by the method of: Lee, Bang-Lin; Yamamoto, Takakazu, Macromolecules (1999), 32(5) 1375-1382.) (3.53 g) in THF (80 ml) was added dropwise over 40 mins at 0° C. The mixture was stirred at room temperature for 1 hr then cooled to 0° C. and a saturated solution of ammonium chloride (60 ml) was added. The mixture was stirred at room temperature for 15 min then added to a mixture of ethyl acetate (200 ml) and water (200 ml). The organic layer washed with water and evaporated. The residue was dissolved in a mixture of methanol (20 ml) and conc hydrochloric acid (0.5 ml). After standing at room temp for 30 mins the solution was evaporated and the residue added to ethyl acetate (50 ml) and water (50 ml) and made basic with sodium hydroxide. The organic layer washed with water (2×50 ml) then brine, dried (MgSO4) and evaporated. The residue was triturated with ether (20 ml) to give a solid which was filtered off. The filtrate was evaporated and triturated with ether to afford a second crop which on combination with the above gave the title compound (0.97 g). The filtrate was evaporated and dissolved in DCM and purified with Biotage chromatography eluting with DCM/Et2O 20:1 and evaporated to give white solid (0.38 g)
Quantity
44 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Five

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。